4-(1H-imidazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4-(1H-imidazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound featuring multiple heterocyclic structures, including imidazole, pyridine, and pyrimidine rings
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary target, it’s challenging to describe its precise mode of action. Based on its structural features, it’s plausible that the compound could interact with its targets through hydrogen bonding or π-π stacking interactions, common modes of action for compounds containing imidazole and pyrimidine rings .
Pharmacokinetics
The presence of the piperazine ring could potentially enhance the compound’s solubility and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach is the reaction of 1H-imidazole with 2-pyridinecarboxaldehyde to form an intermediate imidazole-pyridine compound, which is then further reacted with piperazine derivatives under controlled conditions to introduce the piperazine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to maintain precise temperature and pressure conditions. Catalysts and solvents are often employed to increase the yield and purity of the final product. Continuous flow chemistry techniques can also be utilized to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium azide (NaN3) or iodide ions (I-).
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are often used to form carbon-carbon bonds.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce different functional groups to the molecule.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-(1H-imidazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine is studied for its potential biological activity. It can interact with various biomolecules, making it useful in drug discovery and development.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to bind to specific molecular targets makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties are exploited in the creation of new products with enhanced performance and functionality.
Comparison with Similar Compounds
4-(1H-imidazol-1-yl)aniline
4-(imidazol-1-yl)benzoic acid
4-(imidazol-1-yl)methyl)benzoic acid
Uniqueness: 4-(1H-imidazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine stands out due to its complex structure and the presence of multiple heterocyclic rings. This complexity allows for a wider range of chemical reactions and biological interactions compared to simpler imidazole derivatives.
Properties
IUPAC Name |
4-imidazol-1-yl-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7/c1-2-4-18-14(3-1)21-7-9-22(10-8-21)15-11-16(20-12-19-15)23-6-5-17-13-23/h1-6,11-13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSOTSZOKWMFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=NC(=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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